molecular formula C25H27NO2 B1140784 N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture) CAS No. 170171-12-7

N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)

Número de catálogo: B1140784
Número CAS: 170171-12-7
Peso molecular: 373.5 g/mol
Clave InChI: KLPBCGLMGLFHNY-IZHYLOQSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Desmethyl-4’-hydroxy Tamoxifen is a metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-4’-hydroxy Tamoxifen involves multiple steps, starting from Tamoxifen. The primary metabolic pathways include N-demethylation and hydroxylation. The N-demethylation is mediated by CYP3A4, while the hydroxylation is mediated by CYP2D6 . The reaction conditions typically involve the use of these enzymes in a controlled environment to ensure the formation of the desired metabolite.

Industrial Production Methods

Industrial production of N-Desmethyl-4’-hydroxy Tamoxifen follows similar metabolic pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to facilitate the conversion of Tamoxifen to its active metabolites. The conditions are optimized to maximize yield and purity, ensuring the compound’s effectiveness for therapeutic use .

Análisis De Reacciones Químicas

Metabolic Formation Pathways

N-desmethyl-4'-hydroxy tamoxifen is primarily synthesized via hepatic metabolism of tamoxifen, mediated by cytochrome P450 enzymes:

  • CYP2D6 catalyzes the 4-hydroxylation of N-desmethyltamoxifen to form endoxifen .

  • CYP3A4/5 further demethylates endoxifen to norendoxifen .

Reaction TypeEnzyme InvolvedProduct FormedBiological Significance
4-HydroxylationCYP2D6Endoxifen (Z-isomer)Enhances anti-estrogenic activity
N-DemethylationCYP3A4/5NorendoxifenReduces receptor binding affinity

Conjugation Reactions

Endoxifen undergoes phase II metabolism to enhance excretion:

Conjugation TypeEnzymeProductFunctional Impact
Sulfation SULT1A1/1E1Endoxifen sulfateReduces cellular bioavailability
Glucuronidation UGT2B7, UGT2B15Endoxifen glucuronideFacilitates renal elimination

These reactions reduce endoxifen's active concentrations but are reversible, allowing tissue-specific reactivation .

Degradation Pathways

  • Oxidative degradation : Endoxifen forms quinone methides via peroxidase-mediated oxidation, leading to DNA adducts linked to genotoxicity .

  • Photodegradation : Exposure to UV light induces cis-trans isomerization, altering pharmacological activity .

Key Research Findings

  • Clinical relevance : Plasma endoxifen levels correlate with CYP2D6 activity; poor metabolizers have 50–70% lower concentrations, reducing tamoxifen efficacy .

  • Synthetic optimization : Acid equilibration improves Z-isomer yield from 35% to >80% after HPLC separation .

Aplicaciones Científicas De Investigación

Anticancer Properties

N-Desmethyl-4'-hydroxy Tamoxifen exhibits strong binding affinity for estrogen receptors (ER), making it a valuable compound in breast cancer treatment. It effectively blocks estrogen-stimulated growth in estrogen receptor-positive human breast cancer cell lines, demonstrating half-maximal inhibition of estrogen-responsive gene expression .

Case Study: Breast Cancer Treatment

In a study involving female Sprague-Dawley rats, the administration of Tamoxifen and its metabolites, including N-Desmethyl-4'-hydroxy Tamoxifen, led to the formation of DNA adducts in uterine tissues. This suggests that the compound may play a role in the molecular mechanisms underlying the anticancer effects of Tamoxifen .

Endocrine Therapy

Tamoxifen and its metabolites are crucial in endocrine therapy for breast cancer. The efficacy of N-Desmethyl-4'-hydroxy Tamoxifen is comparable to that of other active metabolites like endoxifen. Studies indicate that these metabolites contribute significantly to the therapeutic outcomes observed in patients receiving Tamoxifen treatment .

Clinical Implications

Clinical trials have shown that the use of N-Desmethyl-4'-hydroxy Tamoxifen can improve recurrence-free survival rates in patients with hormone receptor-positive breast cancer. The compound's ability to antagonize estrogen's effects while maintaining some estrogen-like properties may provide a balanced therapeutic approach .

Metabolic Studies

Research has highlighted the metabolic pathways involving N-Desmethyl-4'-hydroxy Tamoxifen, emphasizing its role as a metabolite that influences the pharmacokinetics of Tamoxifen. Variability in patient responses to Tamoxifen therapy can be partially attributed to differences in the metabolism of this compound .

Bioanalytical Variability

A study analyzing patient samples revealed significant inter-patient variability in the concentrations of N-Desmethyl-4'-hydroxy Tamoxifen and other metabolites. This variability underscores the need for personalized medicine approaches when prescribing Tamoxifen-based therapies .

Resistance Mechanisms

Understanding resistance mechanisms to endocrine therapies is critical for improving treatment strategies. Research has developed endoxifen-resistant models that may better reflect clinical scenarios where patients exhibit resistance to standard treatments involving N-Desmethyl-4'-hydroxy Tamoxifen .

Development and Characterization

The characterization of these resistant models has provided insights into how alterations in estrogen receptor signaling can lead to treatment failure, highlighting the importance of ongoing research into this compound's role in resistance mechanisms .

Summary Table of Applications

Application AreaDescription
Anticancer PropertiesPotent ER binding; inhibits estrogen-stimulated growth in breast cancer cells
Endocrine TherapyImproves survival rates in hormone receptor-positive breast cancer patients
Metabolic StudiesInfluences pharmacokinetics; variability affects patient responses
Resistance MechanismsInsights into treatment resistance; development of resistant cell models

Actividad Biológica

N-Desmethyl-4'-hydroxy Tamoxifen (also referred to as N-desmethyltamoxifen) is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Tamoxifen and Its Metabolites

Tamoxifen is primarily prescribed for breast cancer treatment due to its ability to inhibit estrogen's effects on cancer cells. Upon administration, tamoxifen undergoes extensive metabolism, yielding several active metabolites, including:

  • 4-Hydroxytamoxifen (4-OHT)
  • N-Desmethyl-4'-hydroxy Tamoxifen (N-desmethyltamoxifen)
  • Endoxifen

Among these, N-desmethyltamoxifen has garnered attention for its potent biological activity and therapeutic implications.

N-desmethyltamoxifen exhibits anti-estrogenic properties similar to those of its parent compound. It functions by:

  • Competitive Inhibition : It competes with estrogen for binding to estrogen receptors (ER), thereby inhibiting the proliferation of ER-positive breast cancer cells .
  • Alteration of Growth Factors : It leads to decreased levels of tumor growth factors and insulin-like growth factor 1 (IGF-1), which are critical for tumor growth .
  • Induction of Apoptosis : By blocking estrogen's effects, it promotes apoptosis in cancer cells, contributing to tumor regression .

Pharmacokinetics

The pharmacokinetic profile of N-desmethyltamoxifen is characterized by:

  • Half-life : Approximately 14 days, which allows for prolonged therapeutic effects .
  • Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to the formation of other metabolites like endoxifen .
  • Elimination : Predominantly excreted in feces, with a minor fraction eliminated via urine .

Biological Activity and Efficacy

Research has demonstrated that N-desmethyltamoxifen possesses significant biological activity:

  • Estrogen Receptor Binding Affinity : It has a high affinity for ERs, comparable to that of 4-hydroxytamoxifen, making it an effective agent against ER-positive tumors .
  • Antitumor Effects : Studies indicate that it can inhibit tumor growth in vitro and in vivo, showcasing its potential as an effective therapeutic agent in breast cancer treatment .

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy and safety of tamoxifen and its metabolites:

StudyPopulationTreatmentFindings
Jager et al. (2013)Patients with ER-positive breast cancerTamoxifen + N-desmethyltamoxifenShowed significant tumor reduction compared to baseline measurements
European Journal of Oncology Pharmacy (2018)Advanced gastroesophageal cancer patientsCombination chemotherapy including tamoxifenReported improved survival rates and reduced tumor burden in treated patients

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish between E and Z isomers of N-Desmethyl-4'-hydroxy Tamoxifen in experimental samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λmax ~287 nm) is commonly used. Optimal separation is achieved using a C18 column (e.g., 5 µm particle size) with a gradient mobile phase of acetonitrile and ammonium formate buffer (pH 3.0). The Z isomer typically elutes earlier (~5.95 min) than the E isomer (~6.86 min) under these conditions . For precise quantification, tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₃]-labeled analogs) improves sensitivity and reduces matrix effects .

Q. What is the metabolic significance of N-Desmethyl-4'-hydroxy Tamoxifen in Tamoxifen pharmacology?

  • Methodological Answer : This metabolite is a secondary product of Tamoxifen metabolism via CYP2D6 and CYP3A4. It exhibits mixed estrogen receptor (ER) modulation, acting as an ER antagonist in breast tissue but a partial agonist in uterine tissue. Researchers should quantify its plasma concentrations using validated LC-MS/MS protocols, as its potency is comparable to 4-hydroxy-Tamoxifen (4-OH-Tam) in suppressing ERα-mediated transcription . Pharmacokinetic studies must account for interpatient variability in CYP2D6 activity, which affects metabolite ratios .

Q. What storage conditions are recommended for maintaining the stability of N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, prepare stock in anhydrous DMSO (≥10 mM) and aliquot to avoid freeze-thaw cycles, which accelerate isomer interconversion. Long-term stability (>4 years) is achievable at -70°C, as demonstrated by batch-specific certificates of analysis (CoA) .

Advanced Research Questions

Q. What challenges arise in synthesizing pure E or Z isomers of N-Desmethyl-4'-hydroxy Tamoxifen?

  • Methodological Answer : Isomer-specific synthesis requires stereocontrolled methods like the McMurry coupling reaction, which uses low-valent titanium (TiCl₃/LiAlH₄) to promote reductive dimerization of ketones. The Z isomer is favored under anhydrous conditions at 0°C, while the E isomer forms at higher temperatures (>40°C). Post-synthesis purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) achieves >99% enantiomeric purity, confirmed by chiral HPLC .

Q. How do E/Z isomer ratios influence estrogen receptor binding and transcriptional activity in breast cancer models?

  • Methodological Answer : The Z isomer has a 10-fold higher ERα binding affinity (IC₅₀ = 0.2 nM) compared to the E isomer (IC₅₀ = 2.1 nM) in competitive binding assays. However, both isomers show similar global gene expression profiles in MCF-7 cells, suppressing E2-induced proliferation by >90% at 1 µM. Transcriptomic analysis (RNA-seq or microarray) reveals overlapping regulation of ER-responsive genes (e.g., TFF1, GREB1), but isoform-specific effects on non-canonical pathways (e.g., MAPK) require single-isomer studies .

Q. How can researchers resolve contradictions in reported bioactivity data between isomer mixtures?

  • Methodological Answer : Discrepancies often stem from variable isomer ratios in commercial standards. To mitigate this:

  • Step 1 : Characterize isomer composition via NMR (olefinic proton coupling constants: Z isomer, J = 12 Hz; E isomer, J = 16 Hz) .
  • Step 2 : Use isomerically pure reference materials (e.g., >99% Z from Cayman Chemical) for dose-response assays.
  • Step 3 : Apply multivariate statistical models (e.g., PCA) to separate isomer-specific effects from batch variability in published datasets .

Q. What experimental strategies optimize the detection of N-Desmethyl-4'-hydroxy Tamoxifen in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate the metabolite from plasma. Acidic pH (2.5) enhances retention of basic compounds.
  • Detection : LC-MS/MS with electrospray ionization (ESI+) in MRM mode monitors transitions m/z 388.2→72.1 (quantifier) and 388.2→58.1 (qualifier). Internal standardization with [²H₃]-N-Desmethyl-4'-hydroxy Tamoxifen corrects for matrix effects .

Propiedades

Número CAS

170171-12-7

Fórmula molecular

C25H27NO2

Peso molecular

373.5 g/mol

Nombre IUPAC

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-

Clave InChI

KLPBCGLMGLFHNY-IZHYLOQSSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

SMILES isomérico

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O

SMILES canónico

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

Sinónimos

4-[(1Z)-1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_(Z)-4-[1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.